4-[(Z)-[1-(2-fluorophenyl)-4-methoxycarbonyl-5-methyl-2-oxopyrrol-3-ylidene]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-[1-(2-fluorophenyl)-4-methoxycarbonyl-5-methyl-2-oxopyrrol-3-ylidene]methyl]benzoic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxycarbonyl group, and a pyrrol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-[1-(2-fluorophenyl)-4-methoxycarbonyl-5-methyl-2-oxopyrrol-3-ylidene]methyl]benzoic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as crystallization and vacuum sublimation are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-[1-(2-fluorophenyl)-4-methoxycarbonyl-5-methyl-2-oxopyrrol-3-ylidene]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures and solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
4-[(Z)-[1-(2-fluorophenyl)-4-methoxycarbonyl-5-methyl-2-oxopyrrol-3-ylidene]methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Z)-[1-(2-fluorophenyl)-4-methoxycarbonyl-5-methyl-2-oxopyrrol-3-ylidene]methyl]benzoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. For example, it may bind to certain enzymes or receptors, altering their activity and resulting in changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)benzoic acid: Shares a similar fluorophenyl group and benzoic acid structure.
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: Contains a fluorophenyl group and a benzoic acid moiety but differs in the presence of an amino group.
Uniqueness
4-[(Z)-[1-(2-fluorophenyl)-4-methoxycarbonyl-5-methyl-2-oxopyrrol-3-ylidene]methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
371141-43-4 |
---|---|
Molecular Formula |
C21H16FNO5 |
Molecular Weight |
381.4g/mol |
IUPAC Name |
4-[(Z)-[1-(2-fluorophenyl)-4-methoxycarbonyl-5-methyl-2-oxopyrrol-3-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C21H16FNO5/c1-12-18(21(27)28-2)15(11-13-7-9-14(10-8-13)20(25)26)19(24)23(12)17-6-4-3-5-16(17)22/h3-11H,1-2H3,(H,25,26)/b15-11- |
InChI Key |
WXAWKEYJOVYWIO-PTNGSMBKSA-N |
SMILES |
CC1=C(C(=CC2=CC=C(C=C2)C(=O)O)C(=O)N1C3=CC=CC=C3F)C(=O)OC |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)C(=O)O)/C(=O)N1C3=CC=CC=C3F)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC=C(C=C2)C(=O)O)C(=O)N1C3=CC=CC=C3F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.